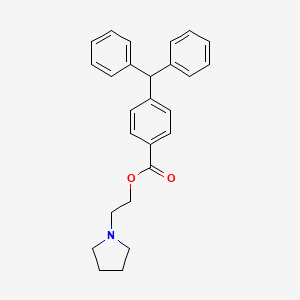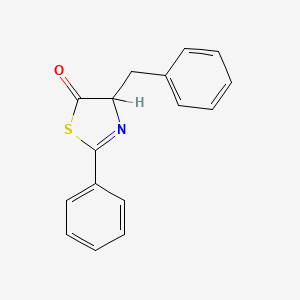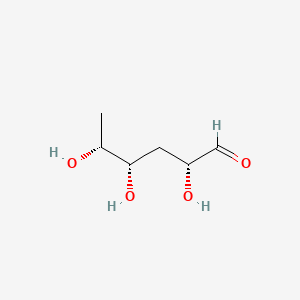
Arecaidine propargyl ester
Descripción general
Descripción
Arecaidine propargyl ester is a potent muscarinic acetylcholine receptor agonist exhibiting slight selectivity for M2 receptors . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells .
Synthesis Analysis
A series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester have been synthesized . The synthesis process involved testing for muscarinic/antimuscarinic activity on rat ileum and electrically paced left atria .Molecular Structure Analysis
The molecular formula of Arecaidine propargyl ester is C10H13NO2 . It has a molecular weight of 179.09 . The InChI key is SPHRJZBOFYIKMC-UHFFFAOYSA-N .Chemical Reactions Analysis
Arecaidine propargyl ester has been involved in studies of nucleophilic displacement of the propargylic alcohol . It has also been used in studies of asymmetric decarboxylative propargylic alkylation .Physical And Chemical Properties Analysis
Arecaidine propargyl ester has a density of 1.1±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a flash point of 97.2±18.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación
Cardiovascular Effects
- Negative Chronotropic and Inotropic Effects in Isolated Atria : APE has been developed as a potential treatment for Alzheimer's disease and has shown cardiovascular effects, such as negative chronotropic and inotropic effects in isolated atria. Its effect on action potential duration (APD) and muscarinic K+ channels in guinea-pig atrial myocytes is notable (Chen, 2005).
Muscarinic Receptor Activity
- Influence on Muscarinic Receptor Subtypes : APE and its analogues have been studied for their activity on muscarinic receptor subtypes. These studies have implications for understanding the selectivity and potency of APE-related compounds in targeting specific receptor subtypes (Tumiatti et al., 2000).
Cancer Research
- Inhibition of Glioblastoma Cancer Stem Cell Growth : APE has shown potential in inhibiting the growth and survival of glioblastoma cancer stem cells. This includes the activation of M2 muscarinic receptors, leading to a decrease in cell proliferation and an increase in apoptosis (Alessandrini et al., 2015).
- Cytotoxic and Genotoxic Effects in Glioblastoma Cells : APE's activation of M2 receptors in glioblastoma cells has been linked to cytotoxic and genotoxic effects, including oxidative stress and DNA damage (Bari et al., 2015).
Neurological Disorders
- Potential in Alzheimer’s Disease Treatment : The potential use of APE as a remedy for Alzheimer's disease has been explored, considering its effects on guinea-pig atrial myocytes and the undesirable cardiovascular side effects at lower concentrations (Chen, 2005).
Diabetes Research
- Impact on Diabetic Conditions : Studies have explored the role of APE in the pathogenesis of hypotension in diabetic disorders, particularly focusing on cardiac M2-muscarinic receptor gene expression and hyperglycemia's role in these processes (Liu et al., 2008).
Other Applications
- Therapeutic Tool for Peripheral Nerve Regeneration : APE's role in augmenting the differentiation of adipose-derived stem cells towards a Schwann-like phenotype suggests its potential as a therapeutic tool in peripheral nerve regeneration (Piovesana et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRJZBOFYIKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274358 | |
| Record name | Arecaidine propargyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35516-99-5 | |
| Record name | Arecaidine propargyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




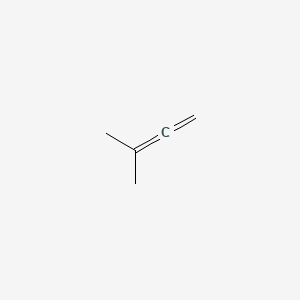


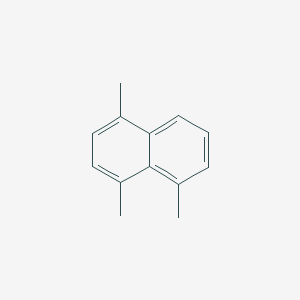
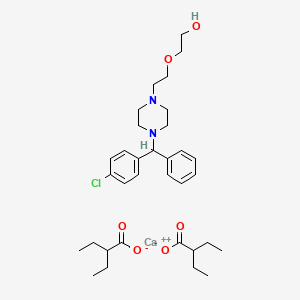
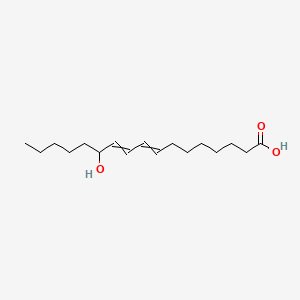
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)
